Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a benzoyl group, a bromine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification and benzoylation reactions. One common method includes:
Esterification: The carboxylic acid group on the pyrrole ring is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of pyrrole oxides.
Scientific Research Applications
Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-1H-pyrrole-2-carboxylate: Lacks the benzoyl group, making it less complex.
1-Benzoyl-3-bromo-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
3-Bromo-1H-pyrrole-2-carboxylate derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate is unique due to the combination of its benzoyl, bromine, and ester functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, a compound with the molecular formula and a molecular weight of approximately 308.13 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Property | Value |
---|---|
Molecular Formula | C13H10BrNO3 |
Molecular Weight | 308.127 g/mol |
Exact Mass | 306.984 g/mol |
LogP | 2.7257 |
PSA (Polar Surface Area) | 48.30 Ų |
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in the fields of antibacterial and anticancer research. The pyrrole ring structure is known for its versatility in medicinal chemistry, often leading to compounds with significant pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:
- Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 μg/mL.
- Escherichia coli : Comparatively higher MIC values were observed.
These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating its potential as an anticancer agent.
A notable study demonstrated that derivatives of pyrrole could inhibit tumor growth in animal models, suggesting that this compound may possess similar properties .
Study 1: Antibacterial Efficacy
In a comparative study involving various pyrrole derivatives, this compound was evaluated alongside established antibiotics like ciprofloxacin. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for new antibiotic development .
Study 2: Anticancer Mechanisms
A research article published in Molecules detailed the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The authors suggested that further structural modifications could enhance its potency and selectivity .
Properties
IUPAC Name |
methyl 1-benzoyl-3-bromopyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-18-13(17)11-10(14)7-8-15(11)12(16)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUXZVZNHKSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1C(=O)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718710 | |
Record name | Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117918-26-0 | |
Record name | Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117918-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.